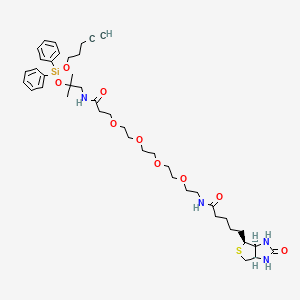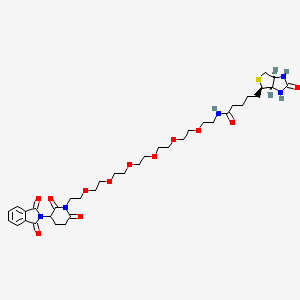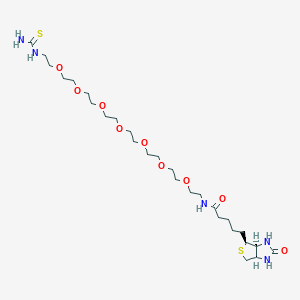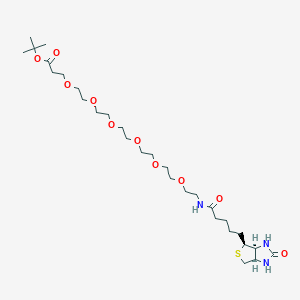
Biotin-PEG6-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG6-Boc is typically synthesized through solid-phase peptide synthesis (SPPS) or other solid-phase synthesis methods. The synthesis involves the stepwise assembly of biotinylated peptides or other biomolecules on solid supports, facilitated by the Boc protecting group . The Boc protecting group allows for controlled and selective deprotection, enabling efficient synthesis of biotinylated compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes the coupling of biotin to PEG6 and subsequent protection with the Boc group. The final product is purified using chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG6-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the compound.
Coupling Reactions: The PEG6 linker can be coupled with other molecules, such as proteins or peptides, through amide bond formation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Carbodiimide reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to facilitate amide bond formation.
Major Products Formed
The major products formed from these reactions include biotinylated peptides or proteins, which can be used in various biochemical assays and applications.
Scientific Research Applications
Biotin-PEG6-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in bioconjugation techniques to label proteins or peptides with biotin, enabling their detection and purification.
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies that exploit the ubiquitin-proteasome system.
Industry: Applied in the production of biotinylated reagents and probes for various biochemical assays.
Mechanism of Action
Biotin-PEG6-Boc functions as a PROTAC linker, connecting two different ligands: one targeting an E3 ubiquitin ligase and the other targeting the desired protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins, making it a powerful tool in targeted therapy.
Comparison with Similar Compounds
Biotin-PEG6-Boc is unique due to its PEG-based structure, which provides flexibility and hydrophilicity, enhancing its biocompatibility and reducing immunogenicity. Similar compounds include:
Biotin-PEG6-amine: Another PEG-based PROTAC linker with an amine functional group, used in similar applications.
6-Maleimidocapronic acid: An alkyl chain-based PROTAC linker used in the synthesis of PROTACs.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A PEG-based linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.
This compound stands out due to its specific structure and functional groups, making it highly versatile and effective in various applications.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53N3O10S/c1-29(2,3)42-26(34)8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-30-25(33)7-5-4-6-24-27-23(22-43-24)31-28(35)32-27/h23-24,27H,4-22H2,1-3H3,(H,30,33)(H2,31,32,35)/t23-,24-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXCUSYIKZQKML-DPZBCOQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53N3O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
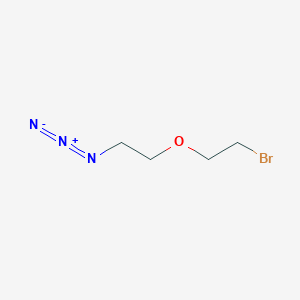
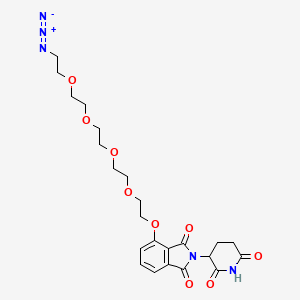
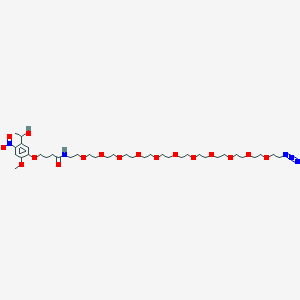
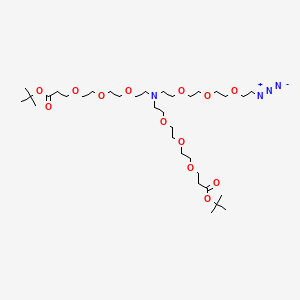
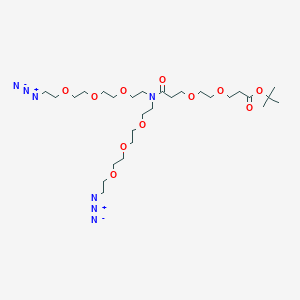
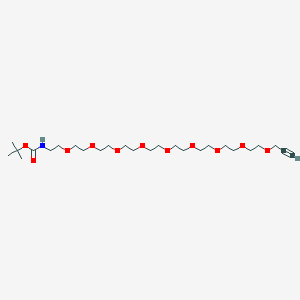
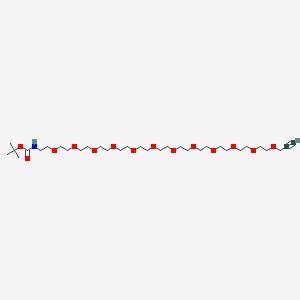
![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)
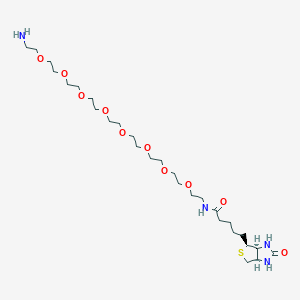

![5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide](/img/structure/B8106362.png)
